



Technical Support Center: DS-8895 Biodistribution and Imaging Studies

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Compound of Interest		
Compound Name:	DS-8895	
Cat. No.:	B2882344	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS-8895, an anti-EphA2 monoclonal antibody. The information is based on preclinical and clinical biodistribution and imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is **DS-8895**a and what is its mechanism of action?

DS-8895a is a humanized anti-EphA2 IgG1 monoclonal antibody.[1] Its primary mechanism of action is to selectively bind to the EphA2 receptor, which is overexpressed in a variety of cancers.[2][3] This binding can block EphA2 activation and downstream signaling.[2] Furthermore, **DS-8895**a is afucosylated, a modification that enhances its binding to FcyRIIIa on natural killer (NK) cells, leading to increased antibody-dependent cellular cytotoxicity (ADCC). [1][4][5]

Q2: Which radiolabels have been successfully used for imaging studies with **DS-8895**a?

In preclinical studies, **DS-8895**a has been successfully labeled with Iodine-125 (1251), Indium-111 (111 In), and Zirconium-89 (89 Zr) for SPECT and PET imaging. [6][7] For human clinical trials, ⁸⁹Zr has been used for PET imaging to evaluate biodistribution.[8][9]

Q3: What were the key findings from the clinical biodistribution studies of **DS-8895**a?



A phase I clinical trial (NCT02252211) using ⁸⁹Zr-**DS-8895**a PET imaging in patients with advanced EphA2-positive cancers revealed that the antibody was safe and well-tolerated.[8][9] However, it demonstrated low tumor uptake and, consequently, limited therapeutic efficacy.[8] [9] These biodistribution findings were crucial in the decision to halt further development of **DS-8895**a.[8][9]

Q4: How does the choice of radiolabel affect the biodistribution results of DS-8895a?

Preclinical studies in xenograft models showed that while all radiolabeled conjugates bound specifically to EphA2-expressing cells, their retention in tumors varied.[6][10] The retention of ¹²⁵I-**DS-8895**a in tumors was lower compared to ¹¹¹In- and ⁸⁹Zr-labeled **DS-8895**a.[6][10] This difference was attributed to the internalization of the radioconjugate and subsequent dehalogenation of the radioiodine.[6][10]

Troubleshooting Guide

Issue 1: Low tumor uptake of radiolabeled **DS-8895**a in preclinical models.

- Possible Cause 1: Low EphA2 expression in the tumor model.
 - Troubleshooting Step: Confirm EphA2 expression levels in your xenograft tumors using immunohistochemistry (IHC) or western blotting. Preclinical studies have shown that **DS-8895**a antitumor activity is stronger in tumors with higher EphA2 expression.[4]
- Possible Cause 2: Receptor saturation.
 - Troubleshooting Step: A dose-escalation study in preclinical models indicated that EphA2 receptor saturation was observed at a dose of 30 mg/kg.[6][10] If you are using high doses of the antibody, consider reducing the dose to see if tumor-to-background ratios improve.
- Possible Cause 3: In vivo instability of the radiolabel.
 - Troubleshooting Step: If using radioiodine, be aware that dehalogenation following internalization can lead to lower apparent tumor uptake.[6][10] Consider using a different radiolabel, such as ⁸⁹Zr, which has shown superior imaging characteristics in preclinical and clinical settings.[8][10]



Issue 2: High background signal in imaging studies.

- Possible Cause 1: Suboptimal imaging time point.
 - Troubleshooting Step: The optimal time for imaging will depend on the radiolabel and the biological half-life of the antibody. For ⁸⁹Zr-**DS-8895**a in a clinical setting, imaging was performed on Day 4 and Day 8 post-injection, showing focal uptake in lung lesions.[11] In preclinical models, imaging has been performed at various time points, including 2 and 7 days post-injection.[10] It is recommended to perform imaging at multiple time points to determine the best window for your specific model.
- Possible Cause 2: Non-specific binding.
 - Troubleshooting Step: In preclinical studies, ⁸⁹Zr-Df-Bz-NCS-**DS-8895**a showed no specific uptake in normal tissues in xenograft models bearing EphA2-positive tumors.[10] However, if you observe high background, ensure the radiolabeling procedure is robust and that the final product is free of unbound radiolabel.

Quantitative Data Summary

Preclinical Biodistribution of Radiolabeled DS-8895a in

MDA-MB-231 Xenograft Mice

Radiocon jugate	Time Point	Tumor (%ID/g)	Blood (%ID/g)	Liver (%ID/g)	Spleen (%ID/g)	Kidney (%ID/g)
¹²⁵ I-DS- 8895a	Day 7	~10	~5	~4	~2	~3
¹¹¹ In-CHX- A"-DTPA- DS-8895a	Day 7	~35	~15	~5	~3	~5
⁸⁹ Zr-Df-Bz- NCS-DS- 8895a	Day 7	~40	~18	~6	~4	~6

%ID/g = percentage of injected dose per gram of tissue. Data are approximate values derived from graphical representations in the cited literature.[10]



In Vitro Binding Characteristics of Radiolabeled DS-

8895a

Radioconjugate	Radiochemical Purity	Immunoreactivity	Apparent Association Constant (K _a)
¹²⁵ I-DS-8895a	98.9%	53.8%	2.14 x 10 ⁸ M ⁻¹
¹¹¹ In-CHX-A"-DTPA- DS-8895a	99.6%	55.4%	2.10 x 10 ⁸ M ⁻¹
⁸⁹ Zr-Df-Bz-NCS-DS- 8895a	99.6%	54.2%	Not Reported

Data sourced from in vitro cell binding assays using MDA-MB-231 cells.[7]

Experimental Protocols Radiolabeling of DS-8895a with Zirconium-89 (89Zr)

This protocol is a generalized summary based on common methodologies for antibody labeling with ⁸⁹Zr.

- Chelation: DS-8895a is conjugated with a bifunctional chelator, such as pisothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS).[7]
- Purification: The antibody-chelator conjugate is purified to remove any unreacted chelator.
- Radiolabeling: The purified conjugate is incubated with ⁸⁹Zr-oxalate in a suitable buffer (e.g., HEPES) at room temperature.
- Quality Control: The final radiolabeled antibody (89Zr-Df-Bz-NCS-DS-8895a) is assessed for radiochemical purity using methods like instant thin-layer chromatography (ITLC).[7]

In Vivo Biodistribution Study in Xenograft Mice

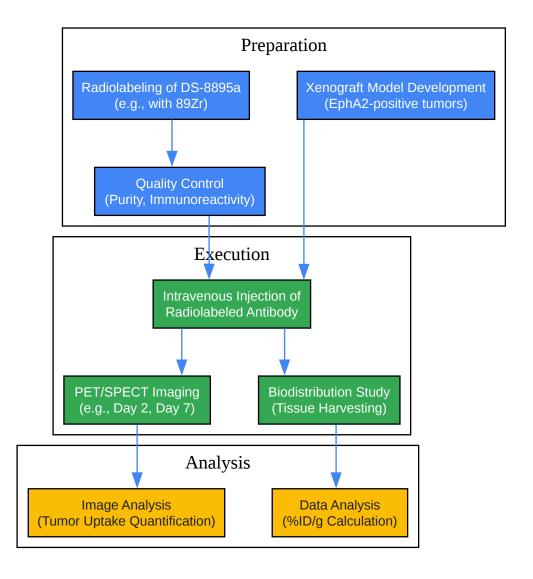
This protocol is a generalized summary based on the described preclinical studies.[10]



- Animal Model: Athymic nude mice are subcutaneously inoculated with EphA2-positive human cancer cells (e.g., MDA-MB-231 breast cancer cells).[4]
- Injection: Once tumors reach a suitable size, mice are injected intravenously with the radiolabeled **DS-8895**a.
- Tissue Harvesting: At predetermined time points (e.g., 2 and 7 days post-injection), mice are euthanized, and tissues of interest (tumor, blood, major organs) are harvested and weighed. [10]
- Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
- Data Analysis: The results are calculated as the percentage of the injected dose per gram of tissue (%ID/g).[10]

Visualizations

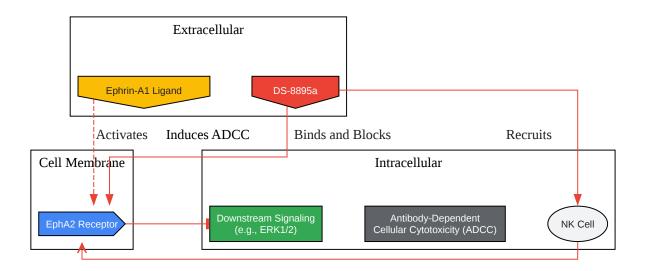




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Caption: Experimental workflow for **DS-8895**a biodistribution and imaging studies.





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Caption: Simplified signaling pathway of **DS-8895**a targeting the EphA2 receptor.

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